molecular formula C8H10O B121509 1-Methoxy-1,3,5-cycloheptatriene CAS No. 1728-32-1

1-Methoxy-1,3,5-cycloheptatriene

Cat. No.: B121509
CAS No.: 1728-32-1
M. Wt: 122.16 g/mol
InChI Key: VYHWQHYSUMPIHU-UHFFFAOYSA-N
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Description

1-Methoxy-1,3,5-cycloheptatriene: is an organic compound with the molecular formula C8H10O . It is a derivative of cycloheptatriene, where a methoxy group is attached to the first carbon of the cycloheptatriene ring. This compound is known for its unique structure and properties, making it a subject of interest in organic chemistry and various scientific research fields .

Safety and Hazards

The safety data sheet for a related compound, cycloheptatriene, indicates that it is a highly flammable liquid and vapor. It is toxic if swallowed or in contact with skin. It causes skin and eye irritation and may cause respiratory irritation. It is also harmful to aquatic life with long-lasting effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methoxy-1,3,5-cycloheptatriene can be synthesized through several methods. One common method involves the reaction of cycloheptatriene with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the substitution of a hydrogen atom on the cycloheptatriene ring with a methoxy group .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

1-Methoxy-1,3,5-cycloheptatriene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 1-methoxy-1,3,5-cycloheptatriene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzymatic catalysis and receptor-mediated signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methoxy-1,3,5-cycloheptatriene is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This makes it more reactive in certain types of reactions and useful in specific applications compared to its analogs .

Properties

IUPAC Name

1-methoxycyclohepta-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-9-8-6-4-2-3-5-7-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHWQHYSUMPIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20169401
Record name 1-Methoxy-1,3,5-cycloheptatriene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1728-32-1
Record name 1-Methoxy-1,3,5-cycloheptatriene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1728-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxy-1,3,5-cycloheptatriene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001728321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methoxy-1,3,5-cycloheptatriene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20169401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHOXY-1,3,5-CYCLOHEPTATRIENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H7GH82U4ZS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In the first step of the above synthesis, warm water is used to dissolve the cycloheptatrienyl tetrafluoborate (tropylium tetrafluoborate) (I) salt under a nitrogen atmosphere. Methanol is added to the resulting aqueous solution of (I), followed by the addition of solid sodium bicarbonate to give the reaction product 7-methoxycycloheptatriene (II). The 7-methoxycycloheptatriene (II) is isomerized by heating at 150° C. for two hours to produce 3-methoxycycloheptatriene (III). In the third step, 3-methoxycycloheptatriene (III) is isomerized in an acid catalyzed rearrangement utilizing hydrogen chloride in methanol at room temperature for two hours, followed by neutralization with sodium bicarbonate, filtration and fractional distillation to give the product 1-methoxycycloheptatriene (IV).
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3-methoxycycloheptatriene
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Synthesis routes and methods II

Procedure details

The preferred embodiment of the improved process of this invention involves the use of the above mentioned process modifications of the prior art process, particularly the use of the polymerization inhibitor phenothiazine, with the additional process improvement of heating the 7-methoxycycloheptatriene in the second step of the process to an elevated temperature, e.g., 180° C. at reduced pressure to give a final product 1-methoxycycloheptatriene of increased mole percent yield and purity. More specifically, it has been found that when 7-methoxycycloheptatriene is heated at 180° C. under reduced pressure, a substantial quantity of the order of 80 mole % of 7-isomer is isomerized to 1-methoxycycloheptatriene with complete consumption of the 7-isomer whereas heating at 150° C. (atmosphere pressure), as in the prior art process, yields the 3-methoxycycloheptatriene as a major component with only approximately 12-13 mole % 1-methoxycycloheptatriene product. Subsequent acid catalyzed rearrangement (step 3 of the synthesis) of the product in the preferred process yields a final product containing approximately 92 mole % of the 1-methoxy isomer and a purity of methoxy isomers of 99 mole % versus a yield of 90 mole % 1-methoxy isomer (96% purity of methoxy isomer) obtained when the improved process of this invention utilizes the atmospheric heating at 150° C. of the prior art process.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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